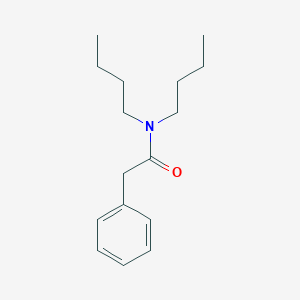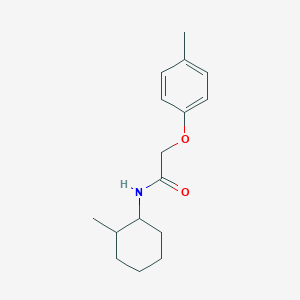![molecular formula C12H9ClN4O2S B245921 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as CTMZ, is a chemical compound that has been studied for its potential applications in various scientific fields.
Wirkmechanismus
The exact mechanism of action of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been suggested that 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may exert its pharmacological effects through the modulation of various molecular targets, such as enzymes, receptors, and ion channels. For example, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been reported to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to reduce oxidative stress and improve mitochondrial function in various cell types. In animal models, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit anticonvulsant, neuroprotective, and neuroregenerative effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for lab experiments, such as its relatively simple synthesis method and its ability to modulate various molecular targets. However, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dosage and toxicity studies are necessary for the safe and effective use of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One potential direction is the investigation of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one as a potential drug candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another direction is the exploration of the molecular targets and signaling pathways involved in the pharmacological effects of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. Additionally, the development of 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one derivatives with improved solubility and bioavailability may enhance its potential therapeutic applications.
Synthesemethoden
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl alcohol with thiosemicarbazide, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product can be obtained through cyclization of the intermediate with triethylamine in acetonitrile. Other methods, such as the reaction of 2-chlorobenzyl alcohol with thiosemicarbazone, have also been reported.
Wissenschaftliche Forschungsanwendungen
7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In pharmacology, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to exhibit various pharmacological activities, such as anti-inflammatory, antioxidant, and anticonvulsant effects. In neuroscience, 7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied for its potential neuroprotective and neuroregenerative properties.
Eigenschaften
Molekularformel |
C12H9ClN4O2S |
|---|---|
Molekulargewicht |
308.74 g/mol |
IUPAC-Name |
7-[(2-chlorophenoxy)methyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C12H9ClN4O2S/c1-7-11(18)17-12(15-14-7)20-10(16-17)6-19-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
YNHLINRRWNXRTF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N(C1=O)N=C(S2)COC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=NN=C2N(C1=O)N=C(S2)COC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![(6E)-6-indol-2-ylidene-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245856.png)
![(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
![6-(4-chlorophenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245907.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)